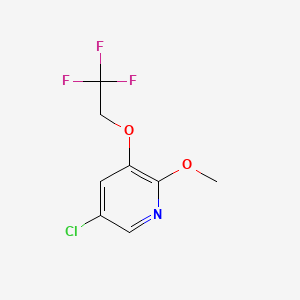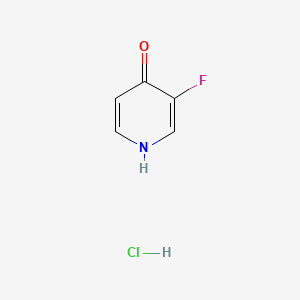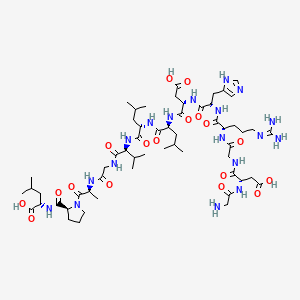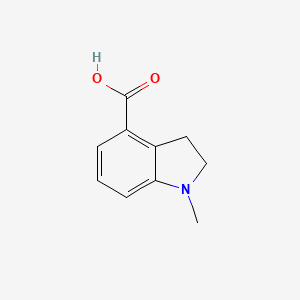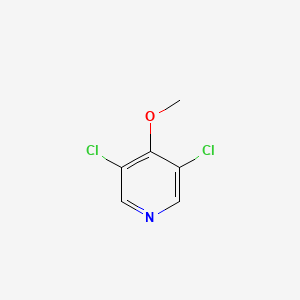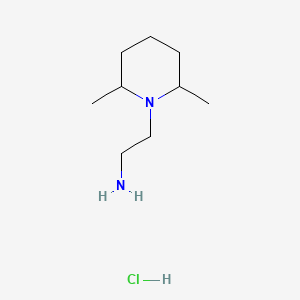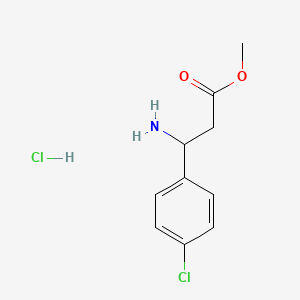
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-((trimethylsilyl)oxy)propan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-((trimethylsilyl)oxy)propan-2-yl)pyridine is a useful research compound. Its molecular formula is C17H30BNO3Si and its molecular weight is 335.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds containing the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, are synthesized through multi-step substitution reactions. Their structures have been confirmed using various spectroscopic techniques and single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations have also been employed to predict their molecular structures, which show consistency with experimental data. These studies reveal the physicochemical properties of such compounds, emphasizing their potential utility in material science and organic synthesis (P.-Y. Huang et al., 2021).
Catalytic Applications
The 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety finds applications in catalytic processes as well. For instance, in the catalytic enantioselective borane reduction of benzyl oximes, compounds containing this moiety are used to prepare chiral pyridyl amines, showcasing their importance in asymmetric synthesis and the preparation of pharmacologically active compounds (Kun Huang et al., 2010).
Material Science
In material science, derivatives of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) are used in the synthesis of complex molecules and materials. For example, the synthesis of deeply colored polymers containing isoDPP units in the main chain involves compounds with this moiety, demonstrating its utility in the development of novel materials with specific optical properties (Irina Welterlich et al., 2012).
Coordination Chemistry
The 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety is also significant in coordination chemistry. Studies on dinuclear zinc complexes with extended dipyridyl ligands reveal the role of such moieties in stabilizing complex structures, which are crucial for understanding metal-ligand interactions and designing metal-organic frameworks (Hydar A Al-Fayaad et al., 2020).
properties
IUPAC Name |
trimethyl-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-yloxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO3Si/c1-15(2,22-23(7,8)9)14-11-10-13(12-19-14)18-20-16(3,4)17(5,6)21-18/h10-12H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSLZAFZAPLKEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694412 |
Source


|
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{2-[(trimethylsilyl)oxy]propan-2-yl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228014-10-5 |
Source


|
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{2-[(trimethylsilyl)oxy]propan-2-yl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

